molecular formula C4H6N2 B12393405 4-Methylcatechol-d6

4-Methylcatechol-d6

Cat. No.: B12393405
M. Wt: 88.14 g/mol
InChI Key: XLSZMDLNRCVEIJ-RSRPWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylcatechol-d6 is a deuterium-labeled version of 4-Methylcatechol. This compound is a stable isotope, often used in scientific research for its unique properties. 4-Methylcatechol itself is a metabolite of p-toluate and acts as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase . The deuterium labeling in this compound makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methylcatechol involves several steps:

Industrial Production Methods

The industrial production of 4-Methylcatechol follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, mild reaction conditions, and fewer waste products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methylcatechol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .

Comparison with Similar Compounds

4-Methylcatechol-d6 is compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, including deuterium labeling, make it an invaluable tool for research in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its specific mechanism of action further enhance its utility in scientific studies.

Properties

Molecular Formula

C4H6N2

Molecular Weight

88.14 g/mol

IUPAC Name

1,2,4-trideuterio-5-(trideuteriomethyl)imidazole

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD

InChI Key

XLSZMDLNRCVEIJ-RSRPWSGMSA-N

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CN=CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.